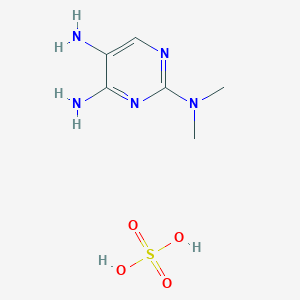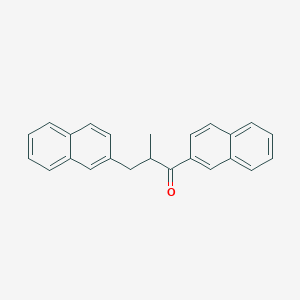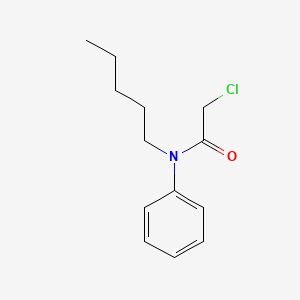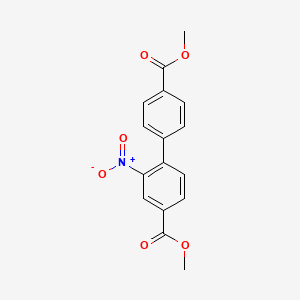
Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H13NO6. It features a biphenyl unit with a nitro group and two ester groups attached to the aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of biphenyl-4,4’-dicarboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the biphenyl structure. The resulting nitrobiphenyl-4,4’-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate .
Industrial Production Methods
Industrial production of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Reduction: 2-Aminobiphenyl-4,4’-dicarboxylate.
Hydrolysis: 2-Nitrobiphenyl-4,4’-dicarboxylic acid.
Substitution: Halogenated or further nitrated derivatives of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate.
Applications De Recherche Scientifique
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the preparation of various organic molecules with potential biological activity.
Mécanisme D'action
The mechanism of action of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate depends on its specific application. In materials science, it acts as a ligand that coordinates with metal ions to form complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylate: Contains an additional nitro group, which can further influence its reactivity and applications
Uniqueness
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C16H13NO6 |
|---|---|
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
methyl 4-(4-methoxycarbonylphenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(18)11-5-3-10(4-6-11)13-8-7-12(16(19)23-2)9-14(13)17(20)21/h3-9H,1-2H3 |
Clé InChI |
KEUDQEINBQSPKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)

![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
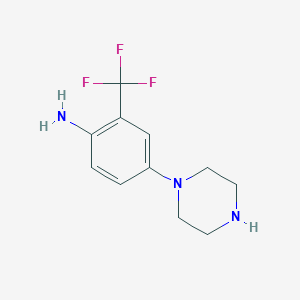
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
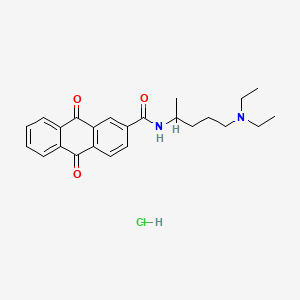



![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
